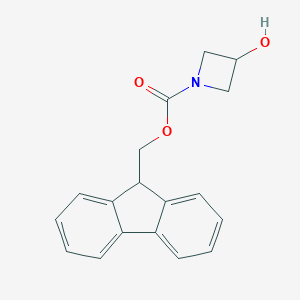

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

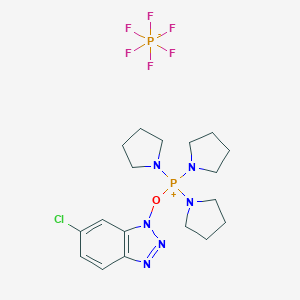

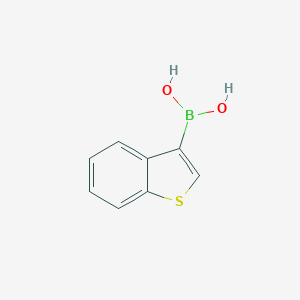

“(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate” is a chemical compound . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of xanthone derivatives to alcohols, followed by the introduction of the Fmoc amine . This results in the title reagent with alkanoic acids of different chain lengths attached to the 3-hydroxy position .Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate” is complex. Its IUPAC name is 9H-fluoren-9-ylmethyl 3-hydroxy-1-azetidinecarboxylate . The InChI code for this compound is 1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics . It has also been used in the condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides .Applications De Recherche Scientifique

Based on the information available, here is a comprehensive analysis of the scientific research applications of “(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate”, also known as “1-FMOC-3-HYDROXYAZETIDINE”:

Peptide Synthesis

This compound is used as a coupling agent in peptide synthesis. The Fmoc group serves as a temporary protection for amino groups during the synthesis process, allowing for the selective formation of peptide bonds .

Capillary Electrophoresis

In capillary electrophoresis, it acts as a reagent in the precolumn derivatization of amines, which is essential for high-performance liquid chromatography (HPLC) and fluorescent detection .

HPLC Analysis

It is utilized for derivatizing amino acids for HPLC analysis. This process is crucial for separating and analyzing compounds based on their interactions with the chromatography medium .

Antibacterial Peptidomimetics

The compound has been used in the synthesis of Fmoc-triazine amino acids, which are applied in creating short antibacterial peptidomimetics. These are compounds that mimic peptides with antibacterial properties .

Photochemical Synthesis

There is research into the photochemical flow synthesis of 3-hydroxyazetidines, which includes compounds like 1-FMOC-3-HYDROXYAZETIDINE. This method involves using light to promote chemical reactions .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine

Biochemical Pathways

As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acids. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function. More detailed studies are needed to fully understand these effects.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMQXJRXHCWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650147 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

CAS RN |

886510-13-0 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)